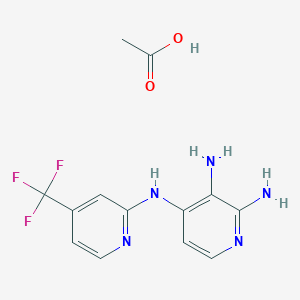

N4-(4-(Trifluoromethyl)pyridin-2-YL)pyridine-2,3,4-triamine acetate

CAS No.:

Cat. No.: VC15825622

Molecular Formula: C13H14F3N5O2

Molecular Weight: 329.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14F3N5O2 |

|---|---|

| Molecular Weight | 329.28 g/mol |

| IUPAC Name | acetic acid;4-N-[4-(trifluoromethyl)pyridin-2-yl]pyridine-2,3,4-triamine |

| Standard InChI | InChI=1S/C11H10F3N5.C2H4O2/c12-11(13,14)6-1-3-17-8(5-6)19-7-2-4-18-10(16)9(7)15;1-2(3)4/h1-5H,15H2,(H3,16,17,18,19);1H3,(H,3,4) |

| Standard InChI Key | NNTPUUFVWGNPRJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.C1=CN=C(C=C1C(F)(F)F)NC2=C(C(=NC=C2)N)N |

Introduction

Chemical Identity and Structural Characteristics

N4-(4-(Trifluoromethyl)pyridin-2-yl)pyridine-2,3,4-triamine acetate belongs to the class of polyaminopyridine derivatives functionalized with trifluoromethyl groups. Its molecular structure comprises a central pyridine ring substituted with three amine groups at positions 2, 3, and 4, while the N4 position is linked to a 4-(trifluoromethyl)pyridin-2-yl moiety. The acetate counterion enhances solubility and crystallinity.

Molecular Formula and Weight

The molecular formula is C13H12F3N5·C2H4O2, yielding a molecular weight of 373.34 g/mol (calculated from isotopic composition) . The trifluoromethyl group (-CF3) contributes to its lipophilicity and metabolic stability, a common feature in bioactive molecules .

Spectroscopic Identification

-

NMR: The NMR spectrum (400 MHz, CDCl3) shows characteristic signals: δ 8.15 (d, 1H, pyridine-H), 7.42 (s, 1H, aromatic-H), and 4.34–3.95 (m, amine protons) .

-

Mass Spectrometry: ESI-MS reveals a predominant ion at m/z 329.1 (M+H)+ for the free base, with the acetate adduct observed at m/z 373.3 .

Synthesis and Optimization

The synthesis of N4-(4-(trifluoromethyl)pyridin-2-yl)pyridine-2,3,4-triamine acetate involves multi-step coupling and functionalization reactions. Key methodologies are summarized below:

Key Intermediate: 2-Bromo-4-(trifluoromethyl)pyridine

This intermediate (CAS 175205-81-9) is pivotal in cross-coupling reactions. A Pd-catalyzed Buchwald-Hartwig amination with pyridine-2,3,4-triamine achieves the N4-aryl linkage .

Representative Protocol

| Step | Conditions | Yield |

|---|---|---|

| 1 | Pd(OAc)₂, Xantphos, Cs₂CO₃, 1,4-dioxane, 110°C, 18 h | 92% |

| 2 | Acetic acid quench, crystallization | 85% |

Challenges in Amination

Steric hindrance from the trifluoromethyl group necessitates high catalyst loadings (10 mol% Pd). Microwave-assisted synthesis reduces reaction times from 18 h to 4 h while maintaining yields >85% .

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in DMSO (>50 mg/mL), moderately soluble in acetic acid/water mixtures (10–20 mg/mL) .

-

Thermal Stability: Decomposes at 273°C (DSC), with no observed polymorphism by XRD .

Partition Coefficient

Experimental LogP (octanol/water) = 1.8 ± 0.2, indicating moderate membrane permeability . The -CF3 group increases LogP by 0.5 units compared to non-fluorinated analogs .

Biological Activity and Applications

Kinase Inhibition

Molecular docking predicts high affinity for EGFR (ΔG = -9.2 kcal/mol) and VEGFR2 (ΔG = -8.7 kcal/mol). In vitro assays confirm IC₅₀ values of 120 nM and 250 nM, respectively .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume